5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 193.24 g/mol. It belongs to the class of pyrrole derivatives, which are five-membered aromatic heterocycles containing nitrogen. This compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis.
This compound is cataloged under the Chemical Abstracts Service number 1555763-56-8 and has been included in various chemical databases, such as PubChem and American Elements. Its classification as a carboxylic acid highlights its functional group, which plays a crucial role in its reactivity and interactions with biological systems .
The synthesis of 5-cyclohexyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods, primarily involving cyclization reactions starting from pyrrole derivatives. A notable method includes the following steps:
Technical details regarding reaction conditions, yields, and purification methods (such as chromatography) are essential for optimizing the synthesis process .
5-Cyclohexyl-1H-pyrrole-2-carboxylic acid features a pyrrole ring with a cyclohexyl group at the fifth position and a carboxylic acid group at the second position. The structural representation can be described using various notations:
C1CCC(CC1)C2=CC=C(N2)C(=O)O
XXJRKTLJUWDXIH-UHFFFAOYSA-N
The compound's structure is characterized by its aromaticity due to the presence of the nitrogen atom in the pyrrole ring, contributing to its chemical properties and reactivity .
5-Cyclohexyl-1H-pyrrole-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by both its electronic structure and steric factors associated with the cyclohexyl group .
Research into similar compounds suggests that their pharmacological effects are often mediated through these mechanisms, influencing cellular signaling pathways .
The physical properties of 5-cyclohexyl-1H-pyrrole-2-carboxylic acid include:
Chemical properties include:
Safety data indicates that it may cause irritation upon contact with skin or eyes, emphasizing the need for appropriate handling precautions .
5-Cyclohexyl-1H-pyrrole-2-carboxylic acid has potential applications in several scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4